



Application Note: Quantification of Drospirenone 6-ene in Pharmaceutical Formulations

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Compound of Interest		
Compound Name:	Drospirenone 6-ene	
Cat. No.:	B195100	Get Quote

Abstract

This application note details validated analytical methods for the quantification of **Drospirenone 6-ene**, a potential degradation product of Drospirenone, in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods are presented, providing accurate, specific, and stability-indicating assays. These protocols are essential for quality control and stability studies of Drospirenone-containing drug products.

Introduction

Drospirenone is a synthetic progestin widely used in oral contraceptives.[1] Under certain stress conditions, such as acidic environments, Drospirenone can degrade to form various impurities. One such critical degradation product is **Drospirenone 6-ene**, identified as 3-oxo-15α,16α-dihydro-3'H-cyclopropa[2][3]-17α-pregna-4,6-diene-21,17-carbolactone under acidic stress.[4][5] The presence of this and other impurities can impact the safety and efficacy of the pharmaceutical product. Therefore, robust analytical methods for the quantification of **Drospirenone 6-ene** are crucial for ensuring the quality and stability of Drospirenone formulations.

This document provides detailed protocols for two effective analytical techniques for this purpose: a stability-indicating High-Performance Liquid Chromatography (HPLC) method and a



High-Performance Thin-Layer Chromatography (HPTLC) method.

Experimental Protocols

To analyze **Drospirenone 6-ene**, a sample enriched with this degradant is required for method development and validation. This is achieved through forced degradation studies.

Protocol:

- Acid Hydrolysis:
 - Accurately weigh 3 mg of Drospirenone reference standard and dissolve it in a minimal amount of methanol.
 - Add 3 ml of 1N Hydrochloric acid (HCl).
 - Reflux the solution at 80°C for 1 hour.[4]
 - Cool the solution to room temperature.
 - Neutralize the solution with a suitable amount of 1N Sodium Hydroxide (NaOH).
 - Make up the final volume to 10 ml with methanol.[4] This solution now contains the acidic degradation product, **Drospirenone 6-ene**.

This stability-indicating RP-HPLC method is suitable for the simultaneous determination of Drospirenone and its degradation products, including **Drospirenone 6-ene**.

Protocol:

- Chromatographic Conditions:
 - Column: Agilent Zorbax SB C18 (4.6 mm × 250 mm, 5 μm).[6][7]
 - Mobile Phase:
 - Mobile Phase A: 100% Acetonitrile.[6][7]
 - Mobile Phase B: Acetonitrile:Water (1:3 v/v).[6][7]

Methodological & Application





Gradient Program: A gradient elution should be optimized to achieve separation between
 Drospirenone and its impurities.

Flow Rate: 1.3 mL/min.[6][7]

Column Temperature: 40°C.[6][7]

Detection Wavelength: 215 nm.[6][7]

Injection Volume: 10 μL.

- Preparation of Solutions:
 - Standard Solution: Prepare a standard solution of Drospirenone in the mobile phase at a concentration of approximately 100 µg/mL.
 - Sample Solution (from Tablets):
 - 1. Weigh and finely powder 20 tablets.
 - Accurately weigh a portion of the powder equivalent to 10 mg of Drospirenone and transfer to a 100 mL volumetric flask.
 - Add approximately 70 mL of a 50:50 methanol:water diluent and sonicate for 15 minutes to dissolve.[8]
 - 4. Make up the volume to 100 mL with the diluent and mix well.
 - 5. Filter the solution through a 0.45 µm filter.[8]
 - Degradation Sample Solution: Use the solution prepared from the forced degradation study.
- Analysis:
 - Inject the standard, sample, and degradation solutions into the HPLC system.
 - Identify the peaks based on their retention times compared to the standard. The peak
 corresponding to **Drospirenone 6-ene** will be distinct from the parent Drospirenone peak



in the chromatogram of the degraded sample.

Quantify the amount of **Drospirenone 6-ene** in the sample by comparing its peak area
with the peak area of the Drospirenone standard (assuming a similar response factor, or
by using a reference standard for **Drospirenone 6-ene** if available).

This HPTLC method offers a simpler and more cost-effective alternative for the quantification of Drospirenone in the presence of its degradation products.[4][5]

Protocol:

- Chromatographic Conditions:
 - Stationary Phase: Pre-coated silica gel 60 F254 TLC plates (10 cm x 10 cm).[4][5]
 - Mobile Phase: Toluene: Methanol: Diethylamine (7:3:0.1 v/v/v).[4][5]
 - Application: Apply 0.6 μL of the solutions as 6 mm bands.
 - Development: Develop the plate in a twin-trough glass chamber.
 - Detection: Scan the plate at 280 nm.[4][5]
- Preparation of Solutions:
 - Standard Stock Solution: Prepare a stock solution of Drospirenone in methanol (e.g., 1000 μg/mL).
 - Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 100 to 600 ng/band.
 - Sample and Degradation Solutions: Use the solutions prepared as described in the HPLC section, diluted appropriately with methanol to fall within the calibration range.
- Analysis:
 - Apply the standard and sample solutions to the HPTLC plate.
 - Develop the plate with the mobile phase.



- After development, air dry the plate.
- Scan the plate at 280 nm. The Rf value for Drospirenone is approximately 0.69.[4] The degradation product, **Drospirenone 6-ene**, will have a different Rf value.
- Plot a calibration curve of peak area versus concentration for the Drospirenone standards.
- Quantify **Drospirenone 6-ene** in the samples using the calibration curve.

Data Presentation

The quantitative data obtained from the HPLC and HPTLC methods should be summarized in tables for easy comparison and analysis.

Table 1: HPLC Method Validation Parameters for Drospirenone

Parameter	Result
Linearity Range (μg/mL)	1.5 - 90[9][10]
Correlation Coefficient (r²)	> 0.999[8]
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%
Limit of Detection (LOD)	To be determined
Limit of Quantification (LOQ)	To be determined

Table 2: HPTLC Method Validation Parameters for Drospirenone



Parameter	Result	
Linearity Range (ng/band)	To be determined	
Correlation Coefficient (r²)	0.998[4]	
Precision (%RSD)	< 2%	
Accuracy (% Recovery)	99 - 101%[10]	
Limit of Detection (LOD)	5.38 ng/band[4]	
Limit of Quantification (LOQ)	16.32 ng/band[4]	

Table 3: Quantification of **Drospirenone 6-ene** in a Stressed Sample

Analytical Method	Drospirenone (% remaining)	Drospirenone 6-ene (% formed)
HPLC	To be determined	To be determined
HPTLC	To be determined	To be determined

Drospirenone Degradation Pathway

The formation of **Drospirenone 6-ene** is a result of acid-catalyzed degradation. The proposed pathway involves the elimination of a water molecule and subsequent rearrangement to form the more stable conjugated diene system.

Conclusion

The HPLC and HPTLC methods detailed in this application note are suitable for the quantification of **Drospirenone 6-ene** in pharmaceutical formulations. These methods are essential tools for quality control laboratories to ensure the stability and safety of Drospirenone-containing products. The provided protocols offer a starting point for method implementation and can be further optimized based on specific laboratory requirements and instrumentation.



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